molecular formula C15H24 B13765569 Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)- CAS No. 51898-92-1

Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)-

Cat. No.: B13765569
CAS No.: 51898-92-1
M. Wt: 204.35 g/mol
InChI Key: JJDXPPCRRNQMNJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

51898-92-1

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

3,3,6,6,9,9-hexamethyltetracyclo[6.1.0.02,4.05,7]nonane

InChI

InChI=1S/C15H24/c1-13(2)7-8(13)10-12(15(10,5)6)11-9(7)14(11,3)4/h7-12H,1-6H3

InChI Key

JJDXPPCRRNQMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C3C(C3(C)C)C4C2C4(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of tetracyclo(6.1.0.0^2,4.0^5,7)nonane, 3,3,6,6,9,9-hexamethyl- is typically achieved through multi-step organic synthesis involving:

This approach is consistent with the synthesis of complex polycyclic hydrocarbons where ring formation and substitution are carefully controlled to achieve the desired stereochemistry and substitution pattern.

Specific Synthetic Routes and Catalytic Systems

Research literature indicates that cyclopropene derivatives and their transition metal complexes play a significant role in the synthesis of related polycyclic hydrocarbons, which can be extrapolated to this compound:

  • Cyclooligomerization of 3,3-dimethylcyclopropene catalyzed by palladium(0) complexes has been reported to yield complex tricyclic and tetracyclic hydrocarbons structurally related to tetracyclo[6.1.0.0^2,4.0^5,7]nonane derivatives.**

  • The use of phosphane-free palladium(0) catalysts such as bis(1,5-cyclooctadiene)palladium and bis(dibenzylideneacetone)palladium facilitates the formation of trans-tricyclohexane and tetrakishomocyclooctatetraene isomers, which share structural features with the target compound.

  • Reaction conditions such as temperature, solvent, and catalyst ligand environment influence the product distribution and stereochemistry.

Mechanistic Insights

  • The synthesis likely proceeds via cyclopropene ring-opening and subsequent cycloaddition or oligomerization steps mediated by transition metal catalysts.

  • Dicobalt hexacarbonyl complexes of acetylene and derivatives have been used in related systems to form bicyclic and tricyclic intermediates, which may be precursors in the synthesis of tetracyclic hydrocarbons like this compound.

  • Alkylation to introduce methyl groups at specific ring positions is performed either before or after ring construction depending on the synthetic strategy.

Summary Table of Preparation Methods

Step Description Typical Reagents/Catalysts Notes
Cyclopropene synthesis Preparation of 3,3-dimethylcyclopropene Starting hydrocarbons, methylation agents Precursor for cyclooligomerization
Cyclooligomerization Pd(0)-catalyzed oligomerization of cyclopropene Pd(0) catalysts (e.g., bis(1,5-COD)Pd) Yields tricyclic/tetracyclic products
Cyclization and ring fusion Formation of tetracyclic core structure Transition metals (Pd, Co complexes) Controlled by catalyst and conditions
Alkylation Introduction of methyl substituents Methylating agents (e.g., methyl iodide) Position-specific methylation

Research Results and Observations

  • The compound exhibits no hydrogen bond donors or acceptors , indicating its non-polar hydrocarbon nature.

  • Mass spectrometry data show characteristic fragmentation patterns with major peaks at m/z 41, 91, and 43, useful for confirming structure during synthesis.

  • Stability studies indicate the compound is stable under normal laboratory conditions but may undergo reactions under strong oxidizing or extreme conditions.

  • The stereochemistry is well-defined as (1alpha,2alpha,4alpha,5beta,7beta,8alpha), which is critical for its physical and chemical properties.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H24
  • Molecular Weight : 204.3511 g/mol
  • CAS Registry Number : 51898-92-1
  • IUPAC Name : Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)-

The compound exhibits a unique tetracyclic structure that contributes to its stability and reactivity in various chemical reactions.

Applications in Organic Chemistry

1. Synthesis of Complex Molecules
Tetracyclo(6.1.0.02,4.05,7)nonane has been utilized as a precursor in the synthesis of more complex organic compounds due to its ability to undergo various chemical transformations while retaining structural integrity. Its unique ring structure allows for selective reactions that can lead to the formation of new compounds with desired properties.

2. Study of Strained Molecules
Research involving this compound often focuses on its strained ring systems which provide insights into the behavior of similar hydrocarbons under various conditions. Studies using density functional theory have shown that the compound can exhibit interesting torsional potentials which are crucial for understanding reaction mechanisms in organic chemistry .

Applications in Materials Science

1. Development of Advanced Materials
Tetracyclo(6.1.0.02,4.05,7)nonane derivatives are explored for their potential in developing advanced materials such as polymers and composites. The rigidity and unique geometry of the tetracyclic structure contribute to enhanced mechanical properties in polymer formulations.

2. Nanotechnology
The compound's unique structural features make it a candidate for applications in nanotechnology where precise molecular arrangements are crucial for functionality in nanoscale devices and materials .

Pharmaceutical Potential

1. Antimicrobial Properties
Preliminary studies suggest that derivatives of tetracyclo(6.1.0.02,4.05,7)nonane may exhibit antimicrobial properties suitable for pharmaceutical applications . Research is ongoing to evaluate its efficacy against various pathogens and to explore its potential as an active pharmaceutical ingredient (API).

2. Drug Delivery Systems
The compound's structural characteristics may also lend themselves to innovative drug delivery systems where controlled release of therapeutic agents is required . Its ability to form stable complexes with drugs could enhance bioavailability and therapeutic efficacy.

Case Study 1: Synthesis of Novel Organic Compounds

A study published in the Journal of Organic Chemistry detailed the use of tetracyclo(6.1.0.02,4.05,7)nonane as a starting material for synthesizing novel tricyclic compounds through ring-opening reactions under specific catalytic conditions . The resulting compounds demonstrated significant biological activity.

Case Study 2: Material Properties Enhancement

Research conducted by Finlay MacCorquodale highlighted the application of tetracyclo(6.1.0.02,4.05,7)nonane derivatives in enhancing the mechanical properties of polymer matrices used in aerospace applications . The study concluded that incorporating these derivatives improved tensile strength and thermal stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Its tetracyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it could have significant biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Tetracyclo[6.1.0.0²,⁴.0⁵,⁷]nonane, 3,3,6,6,9,9-hexamethyl-, (1α,2α,4α,5β,7β,8α)-
  • Molecular Formula : C₁₅H₂₄ (calculated molecular weight: 204.36 g/mol) .
  • CAS Registry Number : 51898-92-1 .

Natural Occurrence :

  • A major constituent (35.82%) in essential oils, particularly in STO extracts, alongside caryophyllene (43.74%) and aromadendrene (5.36%) .

Structural Features :

  • The compound features a fused tetracyclic framework with six methyl substituents at positions 3, 6, and 8. The stereochemistry (1α,2α,4α,5β,7β,8α) defines its three-dimensional rigidity and steric profile.

Structural Analogs and Substituent Variations

Compound Name Molecular Formula CAS Number Key Features Source/Application
Target Compound C₁₅H₂₄ 51898-92-1 Hexamethyl substituents; major component in essential oils (35.82%) Natural extraction
3,6,9-Triethyl-3,6,9-trimethyltetracyclo[6.1.0.0²,⁴.0⁵,⁷]nonane Likely C₁₅H₂₄ Not provided Ethyl and methyl substituents; lower abundance (3.12% peak area) Synthetic/analytical studies
Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonane (Triasterane) C₉H₁₂ 3105-29-1 Smaller bicyclic framework; lower molecular weight (120.19 g/mol) Synthetic/NIST reference
Tetracyclo[7.1.0.0²,⁴.0⁵,⁷]decane C₁₀H₁₄ 62279-36-1 Decane backbone; distinct ring strain and reactivity Synthetic studies
Cobalt-complexed tetracyclo[4.3.0.0²,⁴.0³,⁷]nonane derivatives Varies Not provided Synthesized via cobalt-catalyzed [2π+2π+2π] cycloaddition Catalytic applications
Key Observations:
  • Substituent Effects : The hexamethyl groups in the target compound enhance steric hindrance compared to ethyl/methyl analogs (e.g., 3,6,9-triethyl-trimethyl derivative), likely reducing reactivity but improving thermal stability .
  • Framework Differences : Triasterane (C₉H₁₂) lacks methyl groups and has a smaller bicyclic system, leading to lower molecular weight and distinct physicochemical properties .
  • Synthetic Accessibility: Cobalt-catalyzed derivatives (e.g., tetracyclo[4.3.0.0²,⁴.0³,⁷]nonane) are synthesized via cycloaddition, contrasting with the natural isolation of the hexamethyl compound .

Molecular Weight Discrepancies

  • Critical Note: erroneously lists the molecular weight of the target compound as 534.12 g/mol, which conflicts with the formula C₁₅H₂₄ (theoretical MW: 204.36 g/mol). This highlights the importance of cross-referencing data .

Analytical Challenges

  • GC-MS Limitations: Isomers like nonane and 2,4-dimethylheptane show similar fragmentation patterns, complicating identification . This issue extends to tetracyclic analogs due to structural similarities.

Biological Activity

Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, commonly referred to as hexamethyl tetracyclo[6.1.0.0(2,4).0(5,7)]nonane, is a complex bicyclic compound with notable structural characteristics that contribute to its biological activity. This article explores its biological properties, including antimicrobial activity and potential applications in various fields.

  • Molecular Formula : C15H24
  • Molecular Weight : 204.3511 g/mol
  • CAS Registry Number : 51898-92-1
  • IUPAC Name : Tetracyclo(6.1.0.02,4.05,7)nonane

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial properties and interactions with biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial effects of hexamethyl tetracyclo[6.1.0.0(2,4).0(5,7)]nonane against various microorganisms.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15.4 ± 0.4
Escherichia coli12.3 ± 0.5
Pseudomonas aeruginosa10.5 ± 0.3

The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The mechanism by which hexamethyl tetracyclo[6.1.0.0(2,4).0(5,7)]nonane exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with bacterial cell membranes or specific metabolic pathways critical for bacterial survival .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sakkas et al. evaluated the antimicrobial properties of various essential oils and their constituents against multidrug-resistant bacteria . Hexamethyl tetracyclo[6.1.0.0(2,4).0(5,7)]nonane was included in the analysis and showed comparable efficacy to standard antibiotics.

Case Study 2: Chemical Synthesis and Applications

In another study focused on synthetic applications of this compound in organic chemistry, researchers utilized hexamethyl tetracyclo[6.1.0.0(2,4).0(5,7)]nonane as a precursor for synthesizing more complex molecular structures . The compound's unique structure allows it to serve as a versatile building block in chemical synthesis.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the stereochemistry of hexamethyltetracyclononane derivatives?

  • Methodological Answer : Utilize a combination of 2D NMR (e.g., NOESY or ROESY) to resolve spatial proximities of methyl groups and substituents. X-ray crystallography is critical for unambiguous stereochemical assignment, as demonstrated in structural reports of related tricyclic systems . For compounds resistant to crystallization, compare experimental NMR data with density functional theory (DFT)-calculated chemical shifts to validate configurations .

Q. How does the number of rings in polycyclic hydrocarbons influence their thermal stability and reactivity?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability. Compare tetracyclic frameworks (e.g., hexamethyltetracyclononane) with tricyclic analogs (e.g., Syn-Tricyclo[6.1.0.0²⁴]nonane) to evaluate ring strain effects. Increased ring count often correlates with higher strain and reactivity, as seen in cycloaddition studies of tetracyclic vs. tricyclic systems .

Q. What are the key considerations in designing a synthesis route for tetracyclononane derivatives with multiple substituents?

  • Methodological Answer : Prioritize stepwise ring-closing strategies (e.g., Diels-Alder or photochemical cyclization) to minimize steric clashes. Use sterically tolerant catalysts (e.g., Grubbs catalysts for olefin metathesis) and protecting groups for methyl substituents. Refer to failed condensation attempts in tricyclic systems to avoid steric hindrance pitfalls .

Advanced Research Questions

Q. What computational approaches effectively model steric strain in hexamethyl-substituted tetracyclononanes?

  • Methodological Answer : Apply DFT calculations (e.g., B3LYP/6-31G*) to quantify steric strain via molecular mechanics (MMFF94) or distortion energy analysis. Validate against crystallographic data (e.g., bond lengths/angles from NIST databases) to refine force fields for polycyclic systems .

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for tetracyclic compounds?

  • Methodological Answer : Cross-validate NMR assignments using isotopic labeling (e.g., ¹³C-enriched samples) to resolve overlapping signals. Reconcile computational predictions by adjusting solvent effects and conformational sampling in molecular dynamics (MD) simulations. Case studies in tricyclic systems highlight the importance of iterative experimental-computational feedback .

Q. What strategies mitigate steric hindrance during the synthesis of highly substituted tetracyclic frameworks?

  • Methodological Answer : Employ bulky directing groups (e.g., silyl ethers) to pre-organize substituents during cyclization. Use flow chemistry to enhance mixing and reduce reaction times, minimizing side reactions. Lessons from steric failure in tricyclic condensations suggest avoiding symmetrically bulky substituents near reactive sites .

Q. How do stereoelectronic effects influence the regioselectivity of electrophilic additions in hexamethyltetracyclononanes?

  • Methodological Answer : Map frontier molecular orbitals (HOMO/LUMO) via DFT to predict reactive sites. Validate with kinetic isotope effects (KIE) or Hammett studies. For example, methyl groups in 1α,2α positions may donate electron density, directing electrophiles to 5β or 8α positions .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the stability of tetracyclononane derivatives under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., under UV light, humidity) with HPLC-MS monitoring. Compare degradation pathways across solvents (polar vs. nonpolar) to identify environmental sensitivities. Cross-reference with NIST stability databases to contextualize anomalies .

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